3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- is a chemical compound with the molecular formula C17H14N2O3 It is known for its unique structure, which includes an isoquinoline core substituted with hydroxyl groups and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from a substituted benzylamine, the isoquinoline ring can be constructed through cyclization reactions, followed by hydroxylation and amide formation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The specific details of industrial methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the isoquinoline ring or the amide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The hydroxyl groups play a crucial role in its binding affinity and specificity. The compound may also influence signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroxyisoquinoline-3-carboxylic acids: Known for their inhibitory effects on insulin-like growth factor binding proteins.
Salsolinol: A tetrahydroisoquinoline derivative with neurotoxic and neuroprotective properties.
Uniqueness
3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and phenylmethyl groups differentiates it from other isoquinoline derivatives .
Properties
CAS No. |
146743-91-1 |
---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
N-benzyl-6,7-dihydroxyisoquinoline-3-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c20-15-7-12-6-14(18-10-13(12)8-16(15)21)17(22)19-9-11-4-2-1-3-5-11/h1-8,10,20-21H,9H2,(H,19,22) |
InChI Key |
CYMDDJODSVMYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=CC(=C(C=C3C=N2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.